4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione
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Overview
Description
4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione typically involves the reaction of 4-amino-1,2-naphthoquinone with 5-methyloxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the amino group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological activities .
Scientific Research Applications
4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione involves its interaction with cellular targets such as enzymes and receptors. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. Additionally, the compound can inhibit specific enzymes involved in cellular processes, leading to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties.
5-Methyloxazole: A heterocyclic compound with biological activities.
4-Amino-1,2-naphthoquinone: A precursor in the synthesis of the target compound
Uniqueness
4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione is unique due to the presence of both the naphthoquinone and oxazole moieties, which confer distinct biological activities. The combination of these two functional groups enhances its potential as a therapeutic agent and a versatile building block in organic synthesis .
Properties
Molecular Formula |
C14H10N2O3 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
4-[(5-methyl-1,3-oxazol-4-yl)amino]naphthalene-1,2-dione |
InChI |
InChI=1S/C14H10N2O3/c1-8-14(15-7-19-8)16-11-6-12(17)13(18)10-5-3-2-4-9(10)11/h2-7,16H,1H3 |
InChI Key |
GCIMQWZRMAJZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CO1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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